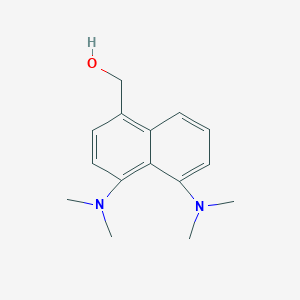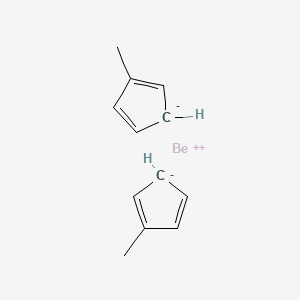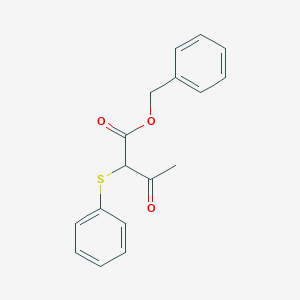
Benzyl 3-oxo-2-(phenylsulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-oxo-2-(phenylsulfanyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a keto group, and a phenylsulfanyl group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-oxo-2-(phenylsulfanyl)butanoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization are also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-oxo-2-(phenylsulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 3-oxo-2-(phenylsulfanyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl 3-oxo-2-(phenylsulfanyl)butanoate involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the phenylsulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 3-oxo-3-ureidopropanoate: Similar structure but with a ureido group instead of a phenylsulfanyl group.
Ethyl 3-oxo-2-(phenylsulfanyl)butanoate: Similar structure but with an ethyl ester instead of a benzyl ester.
Propriétés
Numéro CAS |
139101-20-5 |
|---|---|
Formule moléculaire |
C17H16O3S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
benzyl 3-oxo-2-phenylsulfanylbutanoate |
InChI |
InChI=1S/C17H16O3S/c1-13(18)16(21-15-10-6-3-7-11-15)17(19)20-12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3 |
Clé InChI |
JRAURNOHKYDRHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)OCC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
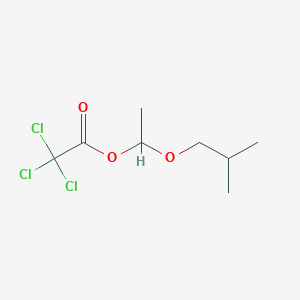
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)

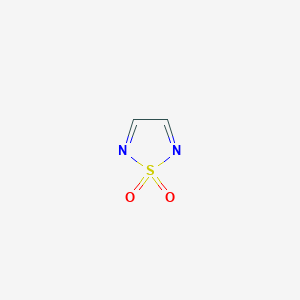
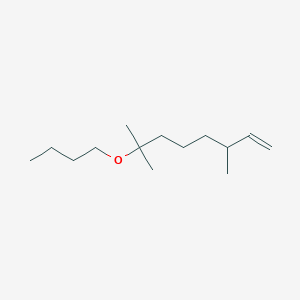
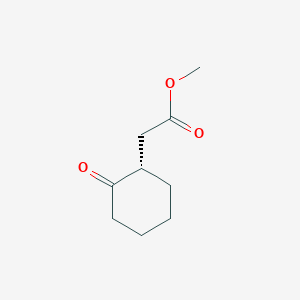
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
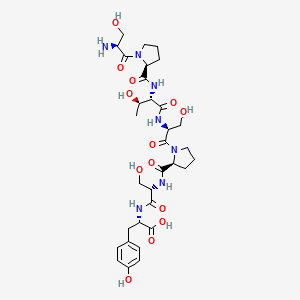
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
